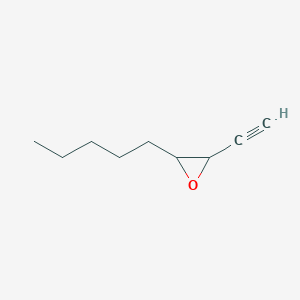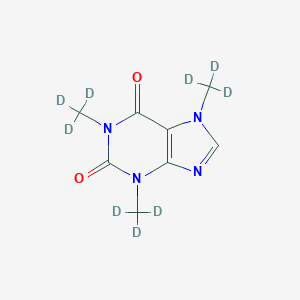
Caffeine-d9
Übersicht
Beschreibung
Synthesis Analysis
Caffeine-d9 can be synthesized in a one-step, gram-scale process starting from xanthine and CD3I (iodomethane-d3). The reaction is facilitated at room temperature using dimsyl sodium as the base and tetrahydrofuran (THF) as the solvent. This method yields caffeine and caffeine-d9 with high efficiency, achieving 77% and 86% yield, respectively, after recrystallization (Tarasca et al., 2022).
Molecular Structure Analysis
The molecular structure of caffeine involves a purine skeleton, a key component in many biological systems. In caffeine-d9, the structural integrity is maintained despite the replacement of hydrogen atoms with deuterium, which allows for detailed studies on its interactions and behavior in various environments without changing its fundamental chemical properties.
Chemical Reactions and Properties
Caffeine undergoes various chemical reactions, including oxidation and methylation. For example, in the biosynthesis of caffeine in plants, specific N-methyltransferases play critical roles in adding methyl groups to the xanthine skeleton. Similar enzymatic processes can be studied using caffeine-d9 to understand the methylation mechanism without altering the biological process (Uefuji et al., 2003).
Physical Properties Analysis
The physical properties of caffeine, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. The deuterated caffeine-d9 shares similar physical properties with its non-deuterated counterpart, making it an ideal candidate for studies aimed at understanding the physical characteristics of caffeine without the influence of its metabolic activity.
Chemical Properties Analysis
Caffeine's chemical properties, including its reactivity and stability, are essential in understanding its role in biological systems and its interaction with other molecules. The substitution of hydrogen with deuterium in caffeine-d9 allows researchers to explore these properties in depth while maintaining the compound's biological relevance.
References
- (Tarasca et al., 2022) - One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I.
- (Uefuji et al., 2003) - Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants.
Wissenschaftliche Forschungsanwendungen
-
Pharmacokinetics and Liver Function Testing
- Field : Pharmacology
- Application : Caffeine is used for metabolic phenotyping of cytochrome P450 1A2 (CYP1A2) and liver function testing .
- Methods : This involves the systematic analysis of data on caffeine pharmacokinetics from various publications .
- Results : The data set can be used to solidify existing knowledge and gain new insights relevant for metabolic phenotyping and liver function testing based on caffeine .
-
Effects on Human Health
- Field : Medicine
- Application : Caffeine has been studied for its effects on cancer and cardiovascular, immunological, inflammatory, and neurological diseases .
- Methods : This involves extensive research and studies to evaluate caffeine’s ability to prevent diseases and exert anti-aging and neuroprotective effects .
- Results : The research provides an overview of caffeine’s effects on various health conditions .
-
Pharmacokinetic Study of d9-Caffeine Versus Caffeine
- Field : Pharmacology
- Application : A study was conducted to compare the single-dose pharmacokinetics of caffeine versus d9-caffeine and their corresponding metabolites in healthy adult volunteers .
- Methods : Unlabeled caffeine or d9-caffeine at two dose levels were administered with blood samples collected before and up to 48 hours after administration. Plasma levels for caffeine, d9-caffeine and their respective primary metabolites were analyzed .
- Results : d9-Caffeine exhibited a similar time to maximum plasma concentration (T max), a higher peak plasma concentration (C max) and a 4-fold higher total exposure (AUC) than a similar dose of caffeine. The three active metabolites of d9-caffeine demonstrated a lower C max and lower exposure relative to their un-deuterated counterparts .
-
Caffeine in Sports
- Field : Sports Science
- Application : Caffeine is heavily researched in the area of sports for its potential to enhance athletic performance .
- Methods : This involves various studies and research to evaluate caffeine’s ability to enhance athletic performance .
- Results : The research provides an overview of caffeine’s effects on athletic performance .
-
Caffeine as a Food & Beverage Ingredient
- Field : Food Science
- Application : d9-Caffeine has potential use as a food & beverage ingredient .
- Methods : This involves the study of d9-caffeine’s properties and its potential as a food or energy drink ingredient at low doses .
- Results : The study supports the potential use of d9-caffeine as a food & beverage ingredient and pharmaceutical product .
-
Caffeine in Cancer Research
- Field : Oncology
- Application : Caffeine has been studied for its potential anticancer effects .
- Methods : This involves various studies and research to evaluate caffeine’s ability to prevent cancer growth and metastasis .
- Results : The research provides an overview of caffeine’s potential anticancer effects .
-
Caffeine in Immunological Research
- Field : Immunology
- Application : Caffeine has been studied for its potential immunological effects .
- Methods : This involves various studies and research to evaluate caffeine’s ability to modulate immune responses .
- Results : The research provides an overview of caffeine’s potential immunological effects .
-
d9-Caffeine in Food & Beverage Industry
- Field : Food Science
- Application : d9-Caffeine has potential use as a food & beverage ingredient .
- Methods : This involves the study of d9-caffeine’s properties and its potential as a food or energy drink ingredient at low doses .
- Results : The study supports the potential use of d9-caffeine as a food & beverage ingredient .
Safety And Hazards
Zukünftige Richtungen
Lennham Pharmaceuticals announced topline results of the first ever human study of d9-caffeine . The study was conducted to compare the single-dose pharmacokinetics of caffeine versus d9-caffeine and their corresponding metabolites in healthy adult volunteers . Data supports potential use of d9-caffeine as a food & beverage ingredient and pharmaceutical product .
Eigenschaften
IUPAC Name |
1,3,7-tris(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514760 | |
| Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeine-d9 | |
CAS RN |
72238-85-8 | |
| Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAFFEINE-(TRIMETHYL-D9) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



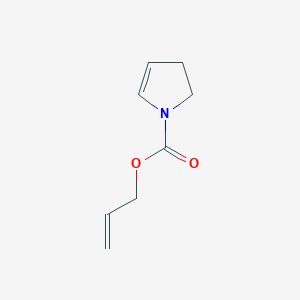
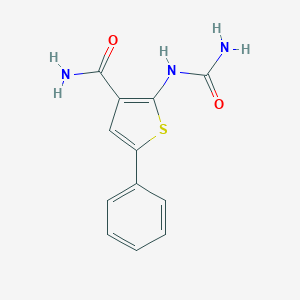
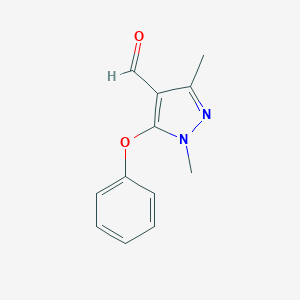


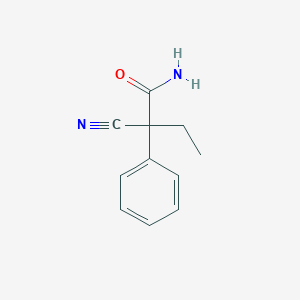
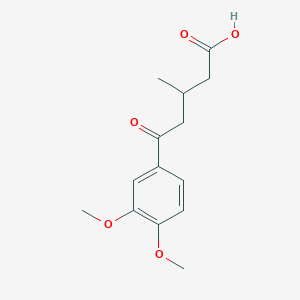
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
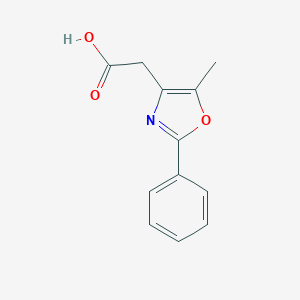
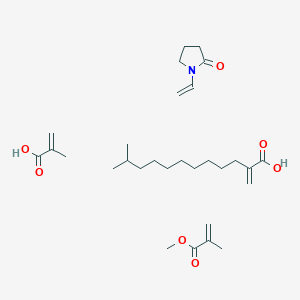
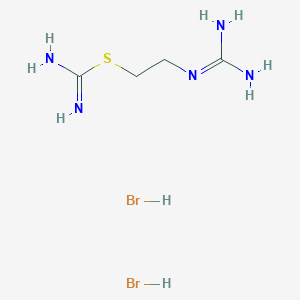

![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)
